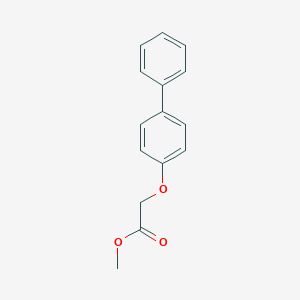

Methyl (biphenyl-4-yloxy)acetate

Vue d'ensemble

Description

Methyl (biphenyl-4-yloxy)acetate, also known as methyl 4-(biphenyl-4-yloxy)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Environmental Impacts and Biodegradation Pathways

Research on the degradation pathways of various acetate compounds, including pharmaceuticals and environmental pollutants, has implications for understanding how similar structures, potentially including Methyl (biphenyl-4-yloxy)acetate, behave in environmental contexts. For instance, the study of acetaminophen degradation under advanced oxidation processes reveals insights into the environmental fate and transformation products of acetate-containing compounds, which could be relevant for assessing the environmental impact of Methyl (biphenyl-4-yloxy)acetate (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Analytical and Detection Techniques

The development of chemosensors based on specific structural motifs, such as those found in biphenyl derivatives, highlights the potential for Methyl (biphenyl-4-yloxy)acetate to be involved in the development of new analytical techniques for detecting environmental pollutants or biochemical analytes. For example, fluorescent chemosensors utilizing structural analogs have been explored for their selectivity and sensitivity towards various analytes, indicating the potential for Methyl (biphenyl-4-yloxy)acetate to contribute to this field (Roy, 2021).

Epigenetic Modifications and Environmental Exposures

The role of chemical exposures, including those from various methyl and acetate compounds, in affecting epigenetic modifications such as DNA methylation has been a significant area of research. This work is crucial for understanding how environmental factors contribute to disease risk, including neurodevelopmental disorders. While Methyl (biphenyl-4-yloxy)acetate was not directly studied, the mechanisms by which similar compounds influence epigenetic states could be relevant (Keil & Lein, 2016).

Removal and Treatment Strategies for Water Contaminants

The search for efficient removal strategies for acetaminophen, a compound sharing functional groups with Methyl (biphenyl-4-yloxy)acetate, from water sources has led to the development of various adsorptive and oxidative methods. These studies provide a foundation for understanding how similar compounds could be treated or removed from environmental matrices, ensuring safer water resources (Igwegbe et al., 2021).

Propriétés

IUPAC Name |

methyl 2-(4-phenylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMVTGFZGFVODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383129 | |

| Record name | methyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (biphenyl-4-yloxy)acetate | |

CAS RN |

54334-73-5 | |

| Record name | methyl (biphenyl-4-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)